molecular formula C9H12O3 B13618604 1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid

1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid

Cat. No.: B13618604
M. Wt: 168.19 g/mol
InChI Key: OCAIBUGRCXSBBI-UHFFFAOYSA-N
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Description

1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid is an organic compound with the molecular formula C9H12O3. It is characterized by a spirocyclic structure, which includes a seven-membered ring fused to a three-membered ring. This unique structure imparts distinct chemical properties and reactivity to the compound .

Preparation Methods

The synthesis of 1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the spirocyclic structure . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid can be compared with other spirocyclic compounds, such as spiro[2.4]heptane-1-carboxylic acid and spiro[3.5]nonane-1-carboxylic acid. These compounds share similar structural features but differ in ring size and functional groups, which influence their chemical properties and reactivity. The unique spirocyclic structure of this compound makes it particularly interesting for research and industrial applications .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

3-methyl-1-oxospiro[3.3]heptane-3-carboxylic acid

InChI

InChI=1S/C9H12O3/c1-8(7(11)12)5-6(10)9(8)3-2-4-9/h2-5H2,1H3,(H,11,12)

InChI Key

OCAIBUGRCXSBBI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C12CCC2)C(=O)O

Origin of Product

United States

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